molecular formula C11H16ClN B8549293 3-(4-Chlorophenyl)propyldimethylamine

3-(4-Chlorophenyl)propyldimethylamine

Cat. No.: B8549293
M. Wt: 197.70 g/mol
InChI Key: LLGYFLPUEUNVOQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propyldimethylamine, commonly known as chlorpheniramine, is a first-generation antihistamine with the IUPAC name [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine . Its molecular formula is C₁₆H₁₉ClN₂, and it has a molecular weight of 274.79 g/mol . Chlorpheniramine acts as a histamine H₁ receptor antagonist, primarily used to alleviate allergy symptoms such as rhinitis, urticaria, and conjunctivitis . Key synonyms include:

  • γ-(4-Chlorophenyl)-γ-(2-pyridyl)propyldimethylamine
  • 1-(p-Chlorophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
  • DL-Chlorpheniramine .

Structurally, the compound features a chlorophenyl group at the para position, a pyridyl moiety, and a dimethylamino-propyl chain, which are critical for its antihistaminic activity .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C11H16ClN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

LLGYFLPUEUNVOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Dexchlorpheniramine: The Active Enantiomer

  • Structure : Dexchlorpheniramine is the (S)-enantiomer of chlorpheniramine, with the same molecular formula (C₁₆H₁₉ClN₂ ) and weight (274.79 g/mol ) .
  • Activity : It exhibits twice the potency of racemic chlorpheniramine due to stereoselective binding to H₁ receptors .
  • Clinical Use : Used for allergic rhinitis and dermatitis, with a lower effective dose (e.g., 2 mg vs. 4 mg for chlorpheniramine) .
  • Synthesis : Derived via chiral resolution of chlorpheniramine using D-phenylsuccinic acid .

Brompheniramine: Halogen-Substituted Analog

  • Structure : Bromine replaces the chlorine atom on the phenyl ring, yielding C₁₆H₁₉BrN₂ (molecular weight: 319.24 g/mol ) .
  • Activity : Similar antihistaminic potency to chlorpheniramine but with a longer plasma half-life due to bromine’s higher atomic mass and lipophilicity .
  • Clinical Use : Treats similar conditions but may cause increased sedation in some patients .

Other Halogenated Analogs

Structural and Pharmacological Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes
Chlorpheniramine Cl (para) C₁₆H₁₉ClN₂ 274.79 Standard potency; less drowsiness
Dexchlorpheniramine Cl (S-enantiomer) C₁₆H₁₉ClN₂ 274.79 2x potency; preferred enantiomer
Brompheniramine Br (para) C₁₆H₁₉BrN₂ 319.24 Longer half-life; similar efficacy

Mechanistic and Computational Insights

  • Electronic Effects : DFT studies on chlorophenyl-containing compounds (e.g., 4CPHPP) highlight that the electron-withdrawing chlorine stabilizes the aromatic ring, enhancing binding affinity to H₁ receptors .
  • Steric Factors: The pyridyl and dimethylamino groups facilitate interactions with hydrophobic pockets and cationic sites in the receptor, respectively .

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